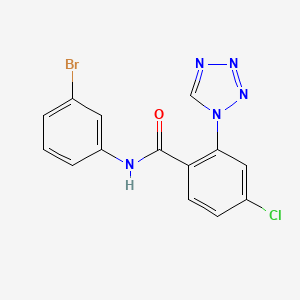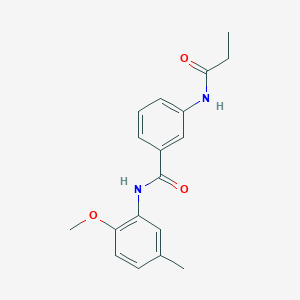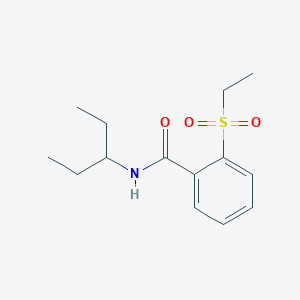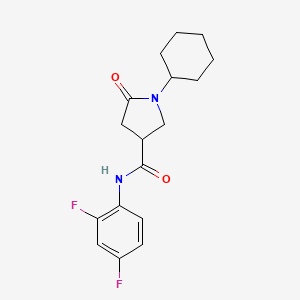
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a chloro group, and a tetrazole ring
准备方法
The synthesis of N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Bromination and Chlorination: The bromophenyl and chloro groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or thionyl chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the tetrazole derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.
化学反应分析
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using potassium permanganate, while reduction can be achieved using lithium aluminum hydride.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
科学研究应用
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide: This compound has a similar structure but with different positions of the chloro and tetrazole groups, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H9BrClN5O |
|---|---|
分子量 |
378.61 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(6-9)18-14(22)12-5-4-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI 键 |
OLFGTYONWWTRHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-butyl-5-oxo-N-{4-[(3,4,5-trimethoxyphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11161817.png)

![1-butyl-N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161826.png)
![4-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161837.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11161845.png)
![7-methyl-9-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161850.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11161854.png)

methanone](/img/structure/B11161872.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B11161878.png)
![3-[(3,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11161888.png)
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161895.png)

